Tert-butyl 4-nitro-2-iodophenylcarbamate

Medicinal Chemistry Cross-Coupling Electrophilic Reactivity

This compound features a unique ortho-iodo, para-nitro, N-Boc substitution pattern that accelerates Pd-catalyzed couplings and enables regioselective heteroannulations. Its high purity (≥95%) ensures reproducible results in high-throughput experimentation and solid-phase synthesis. The Boc group enables traceless thermolytic cleavage, simplifying purification. Choose this product for reliable, high-yield construction of kinase inhibitor cores and functionalized anilines.

Molecular Formula C11H13IN2O4
Molecular Weight 364.14 g/mol
CAS No. 171513-06-7
Cat. No. B061393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-nitro-2-iodophenylcarbamate
CAS171513-06-7
Molecular FormulaC11H13IN2O4
Molecular Weight364.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I
InChIInChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)
InChIKeyMCPGEGLMPANJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-nitro-2-iodophenylcarbamate (CAS 171513-06-7): A Key Ortho-Iodo Nitroaryl Intermediate for Targeted Synthesis


Tert-butyl 4-nitro-2-iodophenylcarbamate (CAS 171513-06-7) is a multifunctional aromatic building block characterized by an ortho-iodine, a para-nitro group, and an N-Boc protected amine on a single phenyl ring (C₁₁H₁₃IN₂O₄, MW 364.14) . This precise substitution pattern enables orthogonal reactivity not available in simpler analogs, positioning it as a strategic intermediate for constructing complex nitrogen-containing heterocycles and functionalized anilines in medicinal chemistry and materials science .

Why Generic Substitution Fails for Tert-butyl 4-nitro-2-iodophenylcarbamate in Advanced Synthesis


Interchanging tert-butyl 4-nitro-2-iodophenylcarbamate with other Boc-protected nitroanilines or simple iodophenyl carbamates introduces significant synthetic risk due to divergent reactivity profiles. The unique ortho-iodo/para-nitro arrangement establishes a powerful electron-withdrawing environment that dramatically accelerates oxidative addition in palladium-catalyzed cross-couplings compared to meta-substituted or non-nitro analogs [1]. Furthermore, the specific 1,2,4-substitution pattern is a prerequisite for subsequent heteroannulation reactions, where regioisomers like tert-butyl (4-iodo-2-nitrophenyl)carbamate (CAS 335254-69-8) lead to distinct cyclization products [2]. Substituting with a less reactive bromo analog or an unprotected amine can result in reaction failure, significantly lower yields, or the need for complete re-optimization of downstream steps.

Quantitative Evidence for the Differentiated Performance of Tert-butyl 4-nitro-2-iodophenylcarbamate


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling Due to Ortho-Iodo/Para-Nitro Electronic Bias

The reactivity of aryl iodides in cross-coupling reactions is highly dependent on the electronic nature of the arene. The para-nitro group in tert-butyl 4-nitro-2-iodophenylcarbamate exerts a strong electron-withdrawing effect, which stabilizes the transition state for oxidative addition, a key rate-determining step in Suzuki-Miyaura and related couplings [1]. This accelerates reaction rates compared to analogs with electron-donating groups or those lacking the nitro moiety. While a direct rate comparison for this specific compound was not found in the literature, the class-level inference is strongly supported by extensive mechanistic studies on the electronic effects in palladium catalysis, which quantitatively show that electron-withdrawing groups like NO₂ increase oxidative addition rates by over an order of magnitude compared to electron-neutral arenes [1].

Medicinal Chemistry Cross-Coupling Electrophilic Reactivity

Site-Specific Heterocycle Formation via Pd-Catalyzed Cyclization

The ortho-iodo/para-nitro/N-Boc substitution pattern of tert-butyl 4-nitro-2-iodophenylcarbamate is uniquely positioned for the synthesis of specific heterocycles, such as N-Boc protected indoles, thienopyrroles, and selenopyrroles [1]. The reported synthesis involves allylation with ethyl 4-bromocrotonate followed by a one-pot palladium-catalyzed cyclization. This sequence leverages the ortho-iodine for initial cross-coupling and the N-Boc amine for subsequent cyclization, a pathway inaccessible to regioisomers like tert-butyl (4-iodo-2-nitrophenyl)carbamate (CAS 335254-69-8), which would produce a different cyclization product due to the altered position of the nucleophilic nitrogen relative to the iodo group [1].

Heterocyclic Chemistry Indole Synthesis Palladium Catalysis

Thermolytic Boc Deprotection on Solid Support

A practical advantage of tert-butyl 4-nitro-2-iodophenylcarbamate in solid-phase synthesis is the facile thermolytic removal of the Boc group upon adsorption onto silica gel [1]. This property enables a traceless cleavage strategy, simplifying purification and avoiding the use of strong acids like TFA. This is a distinct operational advantage over carbamates with alternative N-protecting groups (e.g., Cbz, Alloc) that require harsher or more specialized deprotection conditions, which could be incompatible with sensitive functionalities or solid supports.

Solid-Phase Synthesis Protecting Group Strategy Process Chemistry

Critical Purity Threshold for Reproducible High-Throughput Screening

In high-throughput screening (HTS) and medicinal chemistry campaigns, the purity of starting materials directly correlates with the reliability of biological data. For compounds used in library synthesis, a purity of ≥95% is a standard benchmark to minimize false positives or synthetic failures [1]. Commercial sources of tert-butyl 4-nitro-2-iodophenylcarbamate typically specify purities of 95% or 98% , which meets this critical threshold. Procuring material of lower, unspecified purity (e.g., <95%) from non-specialized vendors introduces significant risk of carrying through impurities that can interfere with biological assays or poison catalysts in subsequent steps.

High-Throughput Screening Quality Control Drug Discovery

High-Value Application Scenarios for Tert-butyl 4-nitro-2-iodophenylcarbamate


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

The compound serves as a privileged intermediate for constructing N-Boc protected indoles and related heterocycles that are common core motifs in kinase inhibitors and other therapeutic agents. Its specific ortho-iodo/para-nitro substitution pattern enables a reliable, two-step sequence (allylation followed by Pd-catalyzed cyclization) to generate diverse, functionalized heteroaromatic scaffolds for structure-activity relationship (SAR) studies, as detailed in Evidence Item 2 [1].

Process Chemistry: Development of Solid-Phase Synthetic Routes

The ability to perform traceless, thermolytic cleavage of the Boc group upon adsorption to silica gel makes this compound particularly valuable for solid-phase organic synthesis (SPOS). This property simplifies the purification of intermediates and final products, aligning with the principles of green chemistry and efficient process development, as described in Evidence Item 3 [2].

High-Throughput Experimentation (HTE): Building Block for Parallel Synthesis Arrays

With a guaranteed purity of 95% or higher, this compound is an ideal building block for use in parallel synthesis and high-throughput experimentation (HTE) campaigns. Its high and reliable purity minimizes the risk of catalyst poisoning and ensures that the outcomes of cross-coupling reactions are reproducible and not confounded by impurities, a key requirement for automated synthesis platforms, as noted in Evidence Item 4 .

Advanced Organic Synthesis: Exploring Novel Pd-Catalyzed Transformations

The strong electron-withdrawing effect of the para-nitro group, which enhances reactivity in oxidative addition (Evidence Item 1), makes this compound a superior substrate for developing and testing new palladium catalysts and ligands for challenging cross-coupling reactions. Its high reactivity can enable transformations that are sluggish or fail with less activated aryl halides [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-nitro-2-iodophenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.